molecular formula C16H18N2O2S B2506586 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034301-55-6

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2506586
CAS RN: 2034301-55-6
M. Wt: 302.39
InChI Key: LPGDWFWZLFQOLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, often using a one-pot method for efficiency. For example, a three-component synthesis method is described for creating a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials . Similarly, a one-pot, three-component synthesis is reported for a compound involving piperidinyl and thiourea moieties . These methods suggest that the synthesis of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" could potentially be achieved through a similar multi-component strategy, possibly involving a piperidine derivative, a pyridine-containing compound, and a thiophene derivative as starting materials.

Molecular Structure Analysis

The molecular structure of compounds is typically elucidated using spectroscopic techniques such as NMR, mass spectrometry, and sometimes X-ray crystallography. For instance, the structure of a novel cathinone derivative was characterized using a combination of these techniques . The presence of pyridine and piperidine rings in the compounds studied suggests that the molecular structure of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" would likely exhibit similar features that can be analyzed using these methods.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The pyridine and piperidine rings are known to participate in various chemical reactions, often acting as nucleophiles or bases. The thiophene moiety can also undergo electrophilic aromatic substitution reactions. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of structurally related compounds, which can be used to predict the chemical behavior of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the compound described in paper has a stabilization relative energy and exhibits specific electronic properties such as chemical potential and hardness. These properties are important for understanding the compound's stability and reactivity. The compound in paper is noted for its drug-likeness and oral bioavailability, which are crucial for potential therapeutic applications. These insights provide a basis for predicting the properties of "1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone", which may have similar characteristics due to the presence of related functional groups.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone reveals significant insights into hydrogen-bonding patterns, which are crucial for understanding molecular stability and interactions in solid-state chemistry. These studies highlight the role of bifurcated intra- and intermolecular hydrogen bonding in establishing molecular conformation and crystal packing, contributing to the design of materials with desired physical properties (Balderson et al., 2007).

Antiviral and Antibacterial Activities

Compounds structurally related to the query molecule have been explored for their antiviral and antibacterial potentials. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have shown activity against HSV1 and HAV-MBB, suggesting a pathway for developing new antiviral agents (Attaby et al., 2006). Similarly, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has led to compounds with notable antibacterial activity, indicating their potential in addressing bacterial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscores the relevance of structurally related compounds in medicinal chemistry. Certain derivatives have exhibited promising anticancer effects against various cancer cell lines, offering a foundation for the development of new anticancer agents (Kumar et al., 2013).

Corrosion Inhibition

Cadmium(II) Schiff base complexes derived from compounds bearing resemblance to the query molecule have demonstrated corrosion inhibition properties on mild steel. This application is significant in materials science, providing insights into the development of new corrosion inhibitors for industrial applications (Das et al., 2017).

properties

IUPAC Name

1-(4-pyridin-4-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(11-13-5-10-21-12-13)18-8-3-15(4-9-18)20-14-1-6-17-7-2-14/h1-2,5-7,10,12,15H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDWFWZLFQOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

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